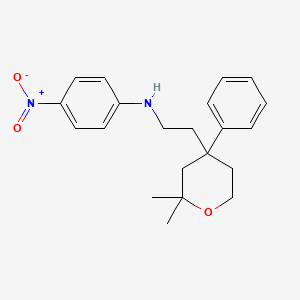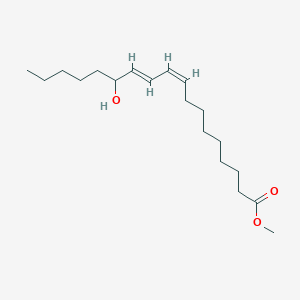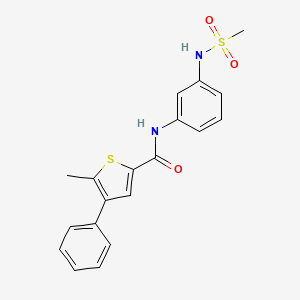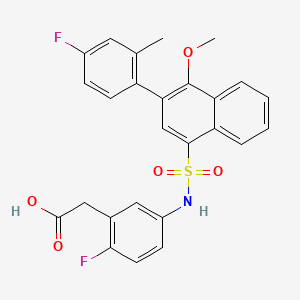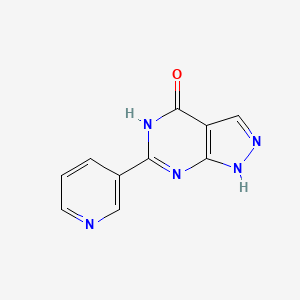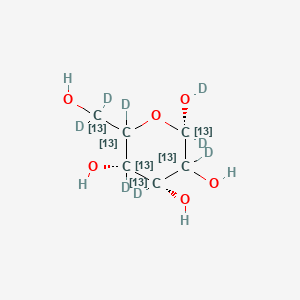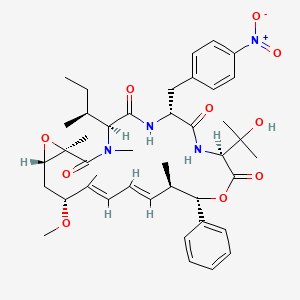
Anticancer agent 189
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 189 is a compound known for its potential in targeting cancer cells. It has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of cancer cells by targeting specific molecular pathways. This compound is part of a broader class of anticancer agents that are being explored for their efficacy and safety in cancer treatment.
Méthodes De Préparation
The synthesis of Anticancer agent 189 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a heterocyclic ring system, which is a common feature in many anticancer agents. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods focus on optimizing these conditions to achieve high yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Anticancer agent 189 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its anticancer properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit improved efficacy or reduced toxicity .
Applications De Recherche Scientifique
Anticancer agent 189 has been extensively studied for its applications in scientific research. In chemistry, it is used to explore new synthetic routes and reaction mechanisms. In biology, it serves as a tool to study cellular processes and molecular interactions. In medicine, it is being investigated for its potential to treat various types of cancer, including those that are resistant to conventional therapies. Additionally, it has applications in the pharmaceutical industry, where it is used in the development of new anticancer drugs .
Mécanisme D'action
The mechanism of action of Anticancer agent 189 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the AKT1 pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The compound also affects other signaling pathways that are involved in cancer progression, making it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Anticancer agent 189 is unique in its ability to target the AKT1 pathway specifically. Similar compounds include other AKT inhibitors, such as MK-2206 and GSK690693, which also target the same pathway but may differ in their efficacy and safety profiles. Compared to these compounds, this compound has shown a higher selectivity for cancer cells, reducing the risk of side effects on normal cells. This makes it a promising candidate for further development and clinical trials .
Propriétés
Formule moléculaire |
C42H56N4O10 |
|---|---|
Poids moléculaire |
776.9 g/mol |
Nom IUPAC |
(1R,4S,7R,10S,13S,14R,15E,17E,19R,21S)-4-[(2S)-butan-2-yl]-10-(2-hydroxypropan-2-yl)-19-methoxy-1,3,14,18-tetramethyl-7-[(4-nitrophenyl)methyl]-13-phenyl-12,22-dioxa-3,6,9-triazabicyclo[19.1.0]docosa-15,17-diene-2,5,8,11-tetrone |
InChI |
InChI=1S/C42H56N4O10/c1-10-25(2)34-38(48)43-31(23-28-19-21-30(22-20-28)46(52)53)37(47)44-36(41(5,6)51)39(49)55-35(29-17-12-11-13-18-29)27(4)16-14-15-26(3)32(54-9)24-33-42(7,56-33)40(50)45(34)8/h11-22,25,27,31-36,51H,10,23-24H2,1-9H3,(H,43,48)(H,44,47)/b16-14+,26-15+/t25-,27+,31+,32+,33-,34-,35-,36+,42+/m0/s1 |
Clé InChI |
WMTGYLQKDXUGMD-KTFVFIRUSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](/C=C/C=C(/[C@@H](C[C@H]2[C@@](O2)(C(=O)N1C)C)OC)\C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)OC(C(C=CC=C(C(CC2C(O2)(C(=O)N1C)C)OC)C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


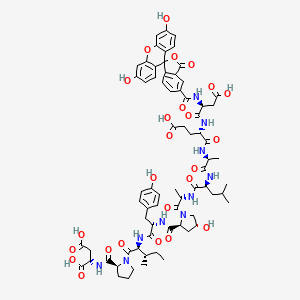

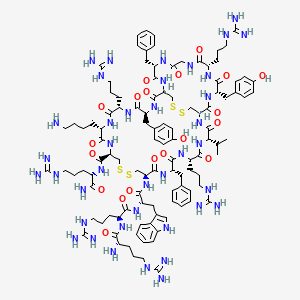
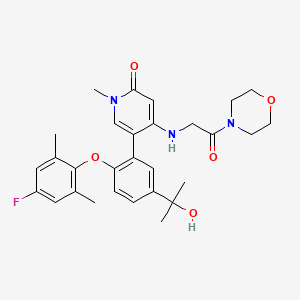
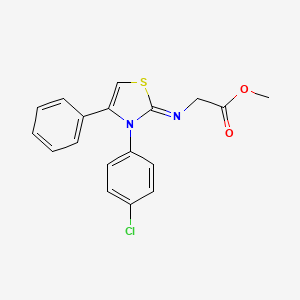
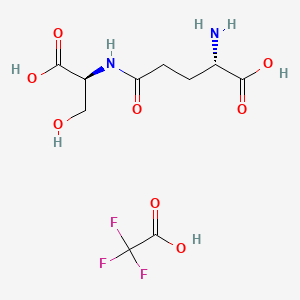
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
